molecular formula C7H10N2O2 B12983307 2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid

2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid

Cat. No.: B12983307
M. Wt: 154.17 g/mol
InChI Key: OAYHSXVJONMMNY-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)9-6(8-4)3-7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

OAYHSXVJONMMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)CC(=O)O)C

Origin of Product

United States

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